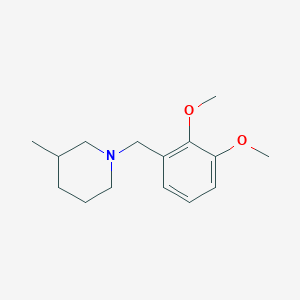![molecular formula C20H26O3 B4940661 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s and has since gained attention for its potential applications in scientific research.
科学的研究の応用
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has been studied for its potential applications in various fields of scientific research, including cardiovascular disease, metabolic disorders, and cancer. In cardiovascular disease research, 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has been shown to improve lipid metabolism and decrease inflammation. In metabolic disorder research, 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has been shown to improve glucose metabolism and increase insulin sensitivity. In cancer research, 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has been shown to inhibit tumor growth and metastasis.
作用機序
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 works by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. These effects result in improved metabolic function and decreased inflammation.
Biochemical and Physiological Effects:
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has been shown to have various biochemical and physiological effects in animal and cell-based studies. These effects include increased endurance and exercise capacity, improved lipid metabolism, decreased inflammation, and increased insulin sensitivity. 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to improve metabolic function and decrease inflammation, and its neuroprotective effects. However, there are also limitations to its use, including potential off-target effects, the need for careful dosing to avoid toxicity, and the lack of long-term safety data.
将来の方向性
There are several future directions for research on 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516, including further investigation of its potential applications in cardiovascular disease, metabolic disorders, and cancer. Other areas of interest include its effects on cognition and neurodegenerative diseases, as well as its potential as a performance-enhancing drug. Additionally, further research is needed to fully understand the long-term safety and potential side effects of 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516.
合成法
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516 is synthesized through a multistep process involving the reaction of 4-methyl-2-methoxyphenol with 3,4-dimethylphenylacetic acid. The resulting intermediate is then reacted with 1-bromo-4-(3,4-dimethylphenoxy)butane to yield 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene 501516. The synthesis method has been optimized over the years to increase yield and purity.
特性
IUPAC Name |
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-7-10-19(20(13-15)21-4)23-12-6-5-11-22-18-9-8-16(2)17(3)14-18/h7-10,13-14H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDSHTLZXHFEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-isoxazolylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4940585.png)
![2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4940592.png)

![6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4940602.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)